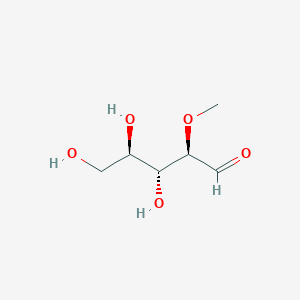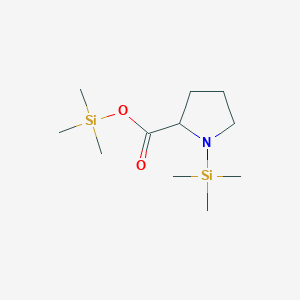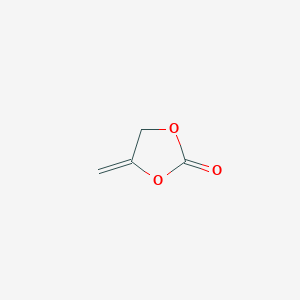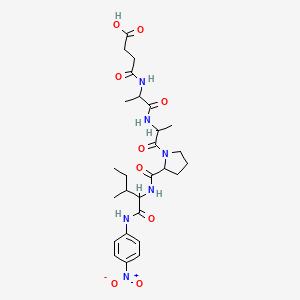
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate involves an aldol condensation reaction. This typically starts with the reaction of 4-sulfanylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to promote the formation of the desired product.
-
Esterification: : Another approach involves the esterification of 3-(4-sulfanylphenyl)prop-2-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid and is performed under reflux to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylprop-2-enoates.
科学的研究の応用
Chemistry
In organic synthesis, methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its sulfanyl group can interact with biological targets, providing a basis for the development of new drugs.
Industry
In materials science, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.
作用機序
The mechanism by which methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group in place of the sulfanyl group.
Methyl (E)-3-(4-nitrophenyl)prop-2-enoate: Features a nitro group instead of a sulfanyl group.
Uniqueness
Methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where sulfur-containing compounds are advantageous, such as in the development of certain pharmaceuticals and materials.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science.
特性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3/b7-4+ |
InChIキー |
PTHBLFORUKMDES-QPJJXVBHSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)

![Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12101739.png)

![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)

